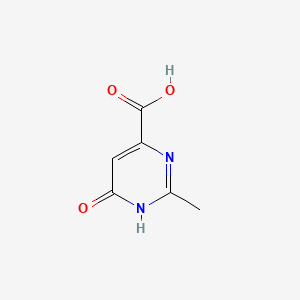

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-7-4(6(10)11)2-5(9)8-3/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAQKHMWADMPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187989 | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34415-10-6 | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034415106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34415-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-oxo-1H-pyrimidine-6-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG7HU3CE8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid crystal structure

An In-Depth Technical Guide on 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: Synthesis, Characterization, and Structural Elucidation Prospects

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While the definitive crystal structure of this specific molecule is not extensively documented in publicly accessible databases, this guide will delve into its molecular characteristics, plausible synthetic routes based on established pyrimidine chemistry, and the critical importance of its structural elucidation. We will explore the methodologies required for its synthesis, purification, and eventual crystallographic analysis, offering field-proven insights for researchers and drug development professionals.

Introduction to this compound

This compound, with the chemical formula C6H6N2O3, belongs to the pyrimidine class of heterocyclic compounds.[1] Pyrimidine derivatives are of significant interest due to their wide range of biological activities and applications as key building blocks in the synthesis of pharmaceutical agents.[2][3] The structural arrangement of a methyl group, a carbonyl function, and a carboxylic acid on the dihydropyrimidine ring suggests potential for diverse intermolecular interactions, making its solid-state structure a subject of scientific curiosity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H6N2O3 | PubChem CID: 135408677[1] |

| Molecular Weight | 154.12 g/mol | PubChem CID: 295779 (Isomer)[4] |

| IUPAC Name | This compound | PubChem CID: 135408677[1] |

| PubChem CID | 135408677 | PubChem[1] |

Synthetic Pathways and Methodologies

Proposed Synthetic Strategy

A plausible approach for the synthesis of the title compound would involve the condensation of a β-keto ester with acetamidine. The choice of starting materials is critical and would likely involve ethyl 2-methyl-4-oxo-4-(substituted)but-2-enoate and acetamidine hydrochloride. The reaction is typically catalyzed by an acid or a Lewis acid.

Experimental Protocol: A Generalized Approach

-

Reactant Preparation: Dissolve equimolar amounts of the selected β-keto ester and acetamidine hydrochloride in a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: Introduce a catalytic amount of a strong acid (e.g., HCl) or a Lewis acid (e.g., copper triflate) to the reaction mixture.[5]

-

Reaction Conditions: The mixture is then refluxed for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

The diagram below illustrates a generalized workflow for the synthesis and crystallization of pyrimidine derivatives.

Caption: Generalized workflow for the synthesis, purification, and analysis of pyrimidine carboxylic acids.

The Importance of Crystal Structure Elucidation

Determining the single-crystal X-ray structure of this compound is paramount for a comprehensive understanding of its physicochemical properties and potential applications. The crystal structure would reveal:

-

Molecular Conformation: The precise three-dimensional arrangement of the atoms and functional groups.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

-

Tautomeric Form: The predominant tautomer in the solid state, which can influence its chemical reactivity and biological activity.

This information is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

The anticipated hydrogen bonding network in the crystal lattice is a key feature of interest. The carboxylic acid group, the pyrimidine ring nitrogens, and the carbonyl oxygen are all potential hydrogen bond donors and acceptors.

Caption: Potential hydrogen bonding interactions in the crystal lattice of this compound.

Challenges and Future Directions

The primary challenge in the study of this compound is the current lack of available experimental data, particularly its crystal structure. Future research should focus on:

-

Optimized Synthesis: Developing a reliable and high-yield synthesis protocol.

-

Single Crystal Growth: Exploring various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) with a range of solvents to obtain X-ray quality single crystals.

-

Full Characterization: Performing comprehensive spectroscopic (NMR, IR, Mass Spectrometry) and thermal (DSC, TGA) analyses to complement the crystallographic data.

-

Computational Modeling: Employing density functional theory (DFT) calculations to predict the molecular geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental findings.

Conclusion

This compound represents a molecule with significant potential in various scientific domains. While its crystal structure remains to be elucidated, this guide has outlined the foundational knowledge and experimental strategies required to pursue this goal. The synthesis, purification, and structural analysis of this compound will undoubtedly contribute to a deeper understanding of pyrimidine chemistry and pave the way for the development of novel functional molecules.

References

- 1. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- | C6H6N2O3 | CID 135408677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | C6H6N2O3 | CID 295779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid as a potent modulator of the hypoxia-inducible factor (HIF) signaling pathway. While direct studies on this specific molecule are limited, its structural characteristics strongly suggest it functions as a prolyl hydroxylase domain (PHD) enzyme inhibitor. This guide provides a comprehensive overview of the HIF pathway, the biochemical consequences of PHD inhibition, and a detailed compendium of experimental protocols to validate this mechanism. By stabilizing HIF-α, this class of compounds effectively mimics a hypoxic response, leading to the transcriptional activation of genes crucial for erythropoiesis and iron metabolism. This document is intended to serve as a foundational resource for researchers investigating novel small molecule therapeutics for anemia and other ischemia-related pathologies.

Introduction: The Hypoxia-Inducible Factor Pathway as a Therapeutic Target

The cellular response to low oxygen availability (hypoxia) is a fundamental physiological process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF). The HIF signaling cascade is implicated in a multitude of biological processes, including angiogenesis, glucose metabolism, and, most notably, erythropoiesis—the production of red blood cells[1][2]. In conditions such as chronic kidney disease (CKD), impaired production of the hormone erythropoietin (EPO) leads to anemia. Pharmacological stabilization of HIF presents a compelling therapeutic strategy to stimulate endogenous EPO production and correct this deficiency[3][4].

This compound belongs to a chemical class that suggests its potential as an inhibitor of HIF prolyl hydroxylase (PHD) enzymes, the key negative regulators of HIF stability. This guide will proceed under the well-supported hypothesis that its mechanism of action is centered on PHD inhibition.

The Core Mechanism: Regulation of HIF-α Stability

The HIF transcription factor is a heterodimer composed of a constitutively expressed HIF-β subunit and an oxygen-sensitive HIF-α subunit. The regulation of HIF activity is almost entirely dependent on the post-translational modification of the HIF-α subunit.

Normoxic Conditions: The Path to Degradation

Under normal oxygen levels (normoxia), HIF-α is continuously synthesized but rapidly targeted for destruction. This process is initiated by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3)[5][6]. These enzymes hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α[7].

This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate-recognition component of an E3 ubiquitin ligase complex[8][9][10]. The VHL complex then polyubiquitinates HIF-α, marking it for immediate degradation by the 26S proteasome[6][11]. Consequently, HIF-α levels remain low, and transcription of hypoxia-responsive genes is suppressed.

Hypoxia and PHD Inhibition: The Stabilization of HIF-α

In hypoxic conditions, the molecular oxygen required by PHD enzymes as a co-substrate becomes limited, leading to a sharp decrease in their catalytic activity[7][12]. Small molecule inhibitors, such as the subject of this guide is hypothesized to be, achieve the same effect by competitively binding to the active site of the PHD enzymes, often chelating the catalytic iron atom and preventing the binding of 2-oxoglutarate[13][14].

With PHD activity diminished, HIF-α is no longer hydroxylated and evades recognition by the VHL complex[6][11]. This allows newly synthesized HIF-α to accumulate in the cytoplasm and translocate to the nucleus. Inside the nucleus, it dimerizes with HIF-β and recruits transcriptional coactivators like p300/CBP[15][16]. This fully assembled HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription[1].

Downstream Consequences of HIF Stabilization

The activation of the HIF transcriptional program initiates a cascade of events with significant therapeutic implications, particularly in the context of anemia.

Stimulation of Erythropoiesis

The most critical downstream effect is the robust transcription of the Erythropoietin (EPO) gene, primarily in the renal interstitial fibroblasts and to a lesser extent in hepatocytes[17][18][19]. HIF-2α is considered the principal regulator of EPO expression[17][18]. The resulting increase in circulating EPO stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to an increased red blood cell mass and a rise in hemoglobin levels[20].

Modulation of Iron Homeostasis

Effective erythropoiesis is critically dependent on an adequate supply of iron. HIF stabilization orchestrates a coordinated improvement in iron availability for hemoglobin synthesis through several mechanisms[4][13]:

-

Hepcidin Suppression: HIF activation indirectly leads to the suppression of hepcidin, the master negative regulator of iron absorption and mobilization[21][22][23]. This occurs primarily through the stimulation of erythropoiesis, which increases the production of the hepcidin-suppressing factor erythroferrone[11]. Lower hepcidin levels result in increased cell surface expression of the iron exporter ferroportin on duodenal enterocytes and macrophages, enhancing dietary iron absorption and the release of recycled iron from stores[24].

-

Upregulation of Iron Transport Proteins: HIF directly upregulates the transcription of genes involved in iron transport, including duodenal cytochrome b (Dcytb), divalent metal transporter 1 (DMT1), and transferrin receptor[11].

Experimental Validation Protocols

To confirm that this compound acts as a HIF prolyl hydroxylase inhibitor, a series of in vitro and in vivo experiments are required.

In Vitro Assays

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant PHD2, the primary regulator of HIF-α in normoxia[5]. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format is a common high-throughput method.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA). Prepare solutions of recombinant human PHD2, Fe(II) sulfate, L-ascorbic acid, 2-oxoglutarate (2-OG), and a biotinylated HIF-1α peptide substrate.

-

Compound Plating: Serially dilute the test compound in DMSO and add to a 384-well microplate.

-

Enzyme Addition: Add the PHD2 enzyme mixture (containing PHD2, Fe(II), and ascorbate) to the wells and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add the substrate mixture (biotinylated HIF-1α peptide and 2-OG) to initiate the reaction. Incubate for 10-20 minutes at room temperature.

-

Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA, AlphaLISA Acceptor beads (coated with an antibody recognizing hydroxylated proline), and Streptavidin-coated Donor beads.

-

Incubation and Reading: Incubate the plate in the dark for 60 minutes at room temperature to allow bead proximity signal to develop. Read the plate on an AlphaScreen-compatible reader.

-

Data Analysis: The AlphaScreen signal is inversely proportional to PHD2 activity. Calculate percent inhibition and determine the IC50 value by fitting the data to a dose-response curve[5].

This assay confirms that the compound can stabilize HIF-1α protein in a cellular context.

Step-by-Step Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, HEK293, Hep3B) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the test compound for 4-8 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., CoCl₂ or a known HIF-PHI)[25].

-

Cell Lysis: Work quickly on ice to prevent HIF-1α degradation. Wash cells with ice-cold PBS, then lyse with RIPA buffer supplemented with protease and phosphatase inhibitors[8][26].

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay[25].

-

SDS-PAGE: Denature equal amounts of protein (30-50 µg) from each sample by boiling in Laemmli buffer. Separate proteins on a 7.5% SDS-polyacrylamide gel[27][28].

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[21].

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for HIF-1α overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading[8].

This functional assay measures the transcriptional activity of the stabilized HIF complex.

Step-by-Step Methodology:

-

Transfection: Co-transfect cells (HEK293 are often used due to high transfection efficiency) with a firefly luciferase reporter plasmid containing multiple HREs and a control plasmid expressing Renilla luciferase (for normalization)[2][29][30].

-

Cell Plating and Treatment: After 24 hours, plate the transfected cells into a 96-well plate. Allow them to adhere, then treat with a dose range of the test compound for 16-24 hours[31].

-

Cell Lysis and Luciferase Measurement: Lyse the cells using a passive lysis buffer. Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer[30].

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the inhibitor concentration to determine the EC50 value[20].

In Vivo Validation

To assess the therapeutic potential, a relevant animal model is crucial. A common model is the 5/6 nephrectomy (subtotal nephrectomy) in rats or mice, which leads to chronic kidney disease and subsequent anemia due to decreased EPO production[6][32]. Another established model uses transgenic mice where the renal EPO-producing cells are ablated, leading to a specific EPO-deficiency anemia[33][34].

Step-by-Step Methodology:

-

Model Induction: Establish the chosen model of renal anemia.

-

Compound Administration: Administer the test compound orally to the animals daily or on another optimized schedule for several weeks. Include a vehicle-treated control group.

-

Blood Sampling: Collect blood samples periodically (e.g., weekly) to monitor hematological parameters (hemoglobin, hematocrit, red blood cell count).

-

EPO Measurement (ELISA): At selected time points post-dosing (e.g., 6-8 hours), collect serum to measure EPO levels using a species-specific ELISA kit[7][9][12][24][35].

-

ELISA Protocol Summary:

-

Prepare standards, controls, and serum samples.

-

Add samples to wells of an antibody-coated microplate. Incubate for 2 hours.

-

Wash wells, then add a biotinylated detection antibody. Incubate for 1 hour.

-

Wash wells, then add streptavidin-HRP conjugate. Incubate for 1 hour.

-

Wash wells, and add a substrate solution (e.g., TMB). Incubate for 15-25 minutes.

-

Add a stop solution and read the absorbance at 450 nm.

-

Calculate EPO concentrations based on the standard curve[24].

-

-

-

Iron Metabolism Analysis: At the end of the study, collect serum and liver tissue to analyze markers of iron metabolism, such as serum iron, ferritin, transferrin saturation, and hepatic hepcidin expression (via qPCR).

Quantitative Data Summary

The potency of HIF-PHIs can vary significantly. The following table provides representative in vitro IC50 values for several well-characterized inhibitors against the three main PHD isoforms. This data serves as a benchmark for evaluating novel compounds.

| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |

| Molidustat | 480 | 280 | 450 | [13] |

| Daprodustat | 3.5 | 22.2 | 5.5 | [28] |

| Roxadustat | - | 591 | - | [28] |

| Vadadustat | 15.36 | 11.83 | 7.63 | [28] |

| Enarodustat | Potent inhibitor of all three isoforms (specific IC50 values not consistently reported) | - | - | [36][37] |

Note: IC50 values are highly dependent on assay conditions, particularly the concentration of the co-substrate 2-oxoglutarate[13].

Conclusion

The proposed mechanism of action for this compound as a HIF prolyl hydroxylase inhibitor places it within a promising class of therapeutics for the treatment of anemia associated with chronic kidney disease and potentially other ischemic conditions. By inhibiting PHD enzymes, it is hypothesized to stabilize HIF-α, leading to a coordinated physiological response that includes increased endogenous erythropoietin production and improved iron availability. The experimental protocols detailed in this guide provide a robust framework for the validation of this mechanism, from direct enzyme inhibition and cellular target engagement to in vivo efficacy. Successful validation would position this compound as a valuable candidate for further preclinical and clinical development.

References

- 1. VEGF mRNA and Protein Concentrations in the Developing Human Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pGL4.42[luc2P/HRE/Hygro] Vector Protocol [worldwide.promega.com]

- 3. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Chapter - Animal Models of Kidney Disease-Associated Anemia | Bentham Science [benthamscience.com]

- 7. rndsystems.com [rndsystems.com]

- 8. benchchem.com [benchchem.com]

- 9. Mouse Erythropoietin ELISA Kit (EPO) (ab270893) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. elkbiotech.com [elkbiotech.com]

- 13. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]

- 14. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RT-PCR method to quantify vascular endothelial growth factor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 24. Mouse Erythropoietin (EPO) ELISA Kit RD-EPO-Mu [reddotbiotech.com]

- 25. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 26. docs.abcam.com [docs.abcam.com]

- 27. resources.novusbio.com [resources.novusbio.com]

- 28. benchchem.com [benchchem.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. Plasmid HRE–luciferase assay [bio-protocol.org]

- 31. bosterbio.com [bosterbio.com]

- 32. Animal Models of Kidney Disease: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Renal Anemia Model Mouse Established by Transgenic Rescue with an Erythropoietin Gene Lacking Kidney-Specific Regulatory Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 34. journals.biologists.com [journals.biologists.com]

- 35. Mouse EPO ELISA Kit (EM28RB) - Invitrogen [thermofisher.com]

- 36. researchgate.net [researchgate.net]

- 37. JTZ-951 (enarodustat), a hypoxia-inducibe factor prolyl hydroxylase inhibitor, stabilizes HIF-α protein and induces erythropoiesis without effects on the function of vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Introduction

In the landscape of pharmaceutical and medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrimidine derivatives are of paramount importance, constituting the core structure of nucleobases and a wide array of pharmacologically active molecules.[1][2] The compound 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (PubChem CID: 135408677) is a notable member of this class, featuring a reactive carboxylic acid moiety and a lactam system within its pyrimidine ring.[3]

Accurate structural elucidation and purity assessment are non-negotiable prerequisites for any meaningful research or development involving such compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this characterization process.[1] Each technique provides a unique and complementary piece of the structural puzzle, and together, they offer an unambiguous confirmation of molecular identity.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. It is designed not merely as a list of data points, but as a practical reference that explains the rationale behind the spectral features, offering field-proven insights into data acquisition and interpretation for researchers engaged in the synthesis and application of pyrimidine-based molecules.

Molecular Structure & Analytical Workflow

The structural integrity of a compound is the foundation of its function. The analytical workflow must be logical and systematic, beginning with the confirmation of the molecular weight and elemental formula by mass spectrometry, followed by the mapping of the carbon-hydrogen framework by NMR, and finally, the identification of functional groups by IR spectroscopy.

Caption: Molecular Structure of the Analyte.

Caption: General Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this analysis, we will consider both ¹H and ¹³C NMR.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The choice of solvent is critical for compounds with acidic protons like carboxylic acids and amides. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its polarity effectively solvates the molecule, and its ability to form hydrogen bonds with the analyte's -OH and -NH protons slows down their exchange rate, allowing them to be observed as distinct, albeit often broad, signals in the spectrum.[5][6] In contrast, solvents like CDCl₃ might lead to very broad or even unobservable acidic proton signals due to rapid exchange and dimer formation.[7]

Experimental Protocol (Self-Validating System):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: A standard pulse sequence is sufficient. Ensure an adequate relaxation delay (e.g., 5 seconds) to allow for proper quantification of all proton signals, including the slowly relaxing quaternary carbon-adjacent protons.

-

Validation: The presence of the residual solvent peak for DMSO-d₆ at ~2.50 ppm serves as an internal calibration check.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 - 12.5 | Broad Singlet | 1H | H -OOC | The carboxylic acid proton is highly deshielded and broadened due to hydrogen bonding and chemical exchange.[6][7] |

| ~12.5 - 11.5 | Broad Singlet | 1H | NH | The lactam N-H proton is also deshielded and participates in hydrogen bonding, leading to a broad signal.[8] |

| ~6.50 | Singlet | 1H | C₅-H | This vinyl proton is on an electron-deficient pyrimidine ring, adjacent to a carbonyl group, resulting in a downfield shift. |

| ~2.35 | Singlet | 3H | C₂-CH ₃ | The methyl group attached to the C=N bond of the pyrimidine ring typically appears in this region.[8] |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides a direct count of the number of unique carbon atoms and information about their chemical nature (e.g., C=O, C=C, C-N, CH₃).[9] A proton-decoupled experiment is standard practice, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. This simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[9]

Experimental Protocol (Self-Validating System):

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

-

Acquisition Parameters: Utilize a standard pulse-acquire sequence with broadband proton decoupling. A sufficient number of scans (several hundred to thousands) is necessary to achieve a good signal-to-noise ratio.

-

Validation: The solvent signal for DMSO-d₆ appears as a septet centered at ~39.5 ppm, confirming the field lock and providing a chemical shift reference.[5]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C OOH | Carboxylic acid carbonyl carbons are highly deshielded and typically resonate in the 165-185 ppm range.[10][11] |

| ~162 | C₆=O | The lactam (amide) carbonyl carbon is also significantly deshielded, appearing in a region similar to the carboxylic acid. |

| ~158 | C₂ | This carbon is attached to two electronegative nitrogen atoms, causing a strong downfield shift. |

| ~150 | C₄ | A quaternary sp² carbon attached to nitrogen and part of a conjugated system. |

| ~108 | C₅ | The sp² methine carbon is expected to be the most upfield of the ring carbons, influenced by its position between two sp² carbons. |

| ~20 | C H₃ | Aliphatic methyl carbons are shielded and appear in the upfield region of the spectrum.[10] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12] The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Expertise & Experience: For a solid sample like this, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the solid directly against a crystal (e.g., diamond or germanium). This avoids potential complications from moisture absorption associated with KBr.

Experimental Protocol (Self-Validating System):

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Validation: A background spectrum of the clean, empty ATR crystal must be run immediately prior to the sample analysis. The final spectrum is a ratio of the sample scan to the background scan, ensuring that atmospheric (CO₂, H₂O) and instrument-related absorptions are removed.

Predicted Characteristic IR Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Description |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | A very broad and strong absorption band, characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.[7] |

| ~3200 - 3100 | N-H Stretch | Lactam (Amide) | A moderate, broad peak, often superimposed on the O-H stretch, corresponding to the N-H bond in the ring. |

| ~3000 - 2850 | C-H Stretch | Methyl | Absorption from the symmetric and asymmetric stretching of the C-H bonds in the methyl group.[13] |

| ~1720 | C=O Stretch | Carboxylic Acid | A very strong and sharp absorption due to the carbonyl of the carboxylic acid.[14] |

| ~1670 | C=O Stretch | Lactam (Amide) | A very strong and sharp absorption for the amide carbonyl, typically at a slightly lower frequency than the acid carbonyl due to resonance. |

| 1640 - 1550 | C=C, C=N Stretch | Pyrimidine Ring | Multiple medium to strong bands resulting from the stretching vibrations within the heterocyclic aromatic ring. |

| 1300 - 1200 | C-O Stretch | Carboxylic Acid | A strong band associated with the C-O single bond stretching, coupled with O-H bending.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues that corroborate the proposed structure.[15]

Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule, often yielding a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[16] This is crucial for unambiguously determining the molecular weight. For fragmentation studies, Electron Ionization (EI) could also be used, which would provide a more complex fragmentation pattern that can be pieced together to confirm connectivity.[15] The fragmentation of carboxylic acids often involves characteristic losses of water (-18) and the carboxyl group (-45).[11]

Experimental Protocol (Self-Validating System):

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, possibly with a trace amount of formic acid (for positive ESI) or ammonia (for negative ESI) to promote ionization.

-

Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via a syringe pump.

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The high resolution allows for the determination of the exact mass, from which the elemental formula (C₆H₆N₂O₃) can be confirmed.

-

Validation: The instrument should be calibrated using a known standard immediately prior to analysis to ensure high mass accuracy (typically < 5 ppm).

Predicted Mass Spectrometry Data:

-

Calculated Exact Mass: 154.0378 g/mol for C₆H₆N₂O₃

-

ESI-MS (Positive Mode): Expect a strong peak for the protonated molecule [M+H]⁺ at m/z 155.0451.

-

ESI-MS (Negative Mode): Expect a strong peak for the deprotonated molecule [M-H]⁻ at m/z 153.0306.

Predicted EI Fragmentation Pattern:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale of Formation |

| 154 | [C₆H₆N₂O₃]⁺˙ | Molecular ion (M⁺˙) |

| 137 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 126 | [M - CO]⁺˙ | Loss of carbon monoxide from the lactam carbonyl. |

| 109 | [M - COOH]⁺ | Loss of the carboxylic acid radical, a common fragmentation pathway.[17] |

| 81 | [C₄H₃N₂]⁺ | Subsequent loss of CO and H₂O from the molecular ion, leading to a fragment of the core pyrimidine ring. |

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and unequivocal structural confirmation for this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, lactam, methyl), and mass spectrometry verifies the molecular weight and elemental composition. This guide serves as a comprehensive reference for researchers, providing not only the expected data but also the underlying scientific principles and experimental considerations necessary for high-integrity chemical analysis. The application of these self-validating protocols ensures that the data generated is reliable, reproducible, and serves as a solid foundation for any subsequent research and development endeavors.

References

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- | C6H6N2O3 | CID 135408677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rsc.org [rsc.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. echemi.com [echemi.com]

- 15. article.sapub.org [article.sapub.org]

- 16. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid for Pharmaceutical Development

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a life-saving therapeutic. Among these, solubility stands as a cornerstone of a compound's developability, influencing everything from its bioavailability to its formulation possibilities. This guide provides an in-depth technical exploration of the solubility of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document will leverage established principles of physical chemistry and data from analogous structures to provide a robust predictive framework and detailed experimental protocols for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to confidently assess and manage the solubility of this and similar compounds.

Molecular Structure and Physicochemical Properties: A Predictive Overview

This compound possesses a unique combination of functional groups that govern its solubility behavior. The presence of a carboxylic acid moiety immediately signals a pH-dependent solubility profile, while the pyrimidine ring, substituted with a methyl and an oxo group, contributes to its polarity and potential for intermolecular interactions.

Key Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This acidic functional group is the primary driver of aqueous solubility, particularly at pH values above its pKa. In its ionized form (-COO⁻), the molecule's polarity is significantly increased, enhancing its interaction with polar solvents like water.

-

Pyrimidine Core: The heterocyclic aromatic ring system contributes to the molecule's overall polarity. The nitrogen atoms can act as hydrogen bond acceptors, while the oxo group introduces a polar carbonyl function.

-

Methyl Group (-CH₃): This nonpolar substituent will slightly decrease aqueous solubility by increasing the hydrophobic surface area of the molecule.

-

Oxo Group (=O): The carbonyl group is a strong hydrogen bond acceptor, which can enhance interactions with protic solvents.

Based on these features, we can anticipate that this compound will exhibit limited solubility in nonpolar organic solvents and a pronounced pH-dependent solubility in aqueous media.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Behavior | Rationale |

| Molecular Weight | 154.12 g/mol | Calculated from the molecular formula C₆H₆N₂O₃.[1] |

| Aqueous Solubility | Low at acidic pH, increasing significantly at neutral and alkaline pH. | The carboxylic acid will be protonated at low pH, reducing polarity. Deprotonation at higher pH increases polarity and water solubility. |

| pKa | Estimated to be in the range of 3-5. | Carboxylic acids on heterocyclic rings typically have pKa values in this range. The precise value is influenced by the electron-withdrawing nature of the pyrimidine ring.[2][3] |

| Solubility in Organic Solvents | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol). Poorly soluble in nonpolar solvents (e.g., hexane, toluene). | The polar functional groups will favor interaction with polar solvents.[4] |

| Melting Point | Expected to be a high-melting solid. | The potential for strong intermolecular hydrogen bonding and crystalline packing suggests a high melting point. |

The Thermodynamics of Dissolution: A Deeper Dive

The process of dissolving a crystalline solid like this compound in a solvent is governed by the principles of thermodynamics. The overall free energy change (ΔG) of dissolution determines the solubility and is a balance between enthalpy (ΔH) and entropy (ΔS) changes.[5]

ΔG = ΔHsolution - TΔSsolution

-

Enthalpy of Solution (ΔHsolution): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[6] For a crystalline solid, a significant amount of energy, known as the lattice energy, is required to break the crystal lattice.[7] This is an endothermic process. The subsequent solvation of the molecules releases energy (solvation enthalpy), which is an exothermic process. The overall enthalpy of solution can be either endothermic or exothermic depending on the balance of these two energies.[8]

-

Entropy of Solution (ΔSsolution): The dissolution of a highly ordered crystalline solid into a disordered solution is generally accompanied by a large increase in entropy.[9] This favorable entropy change is a significant driving force for the dissolution process.

References

- 1. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- | C6H6N2O3 | CID 135408677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. mdpi.com [mdpi.com]

- 5. Khan Academy [khanacademy.org]

- 6. 11.1 The Dissolution Process | General College Chemistry II [courses.lumenlearning.com]

- 7. webassign.net [webassign.net]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. fountainheadpress.com [fountainheadpress.com]

The Genesis of a Core Heterocycle: A Technical Guide to the Discovery and History of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of a Pyrimidine Scaffold

In the vast landscape of organic chemistry and drug discovery, the pyrimidine nucleus stands as a cornerstone of heterocyclic chemistry. Its presence in the fundamental building blocks of life, the nucleobases uracil, thymine, and cytosine, has perpetually fueled scientific inquiry into its derivatives. Among these, 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, a seemingly simple molecule, holds a significant place as a versatile synthon and a molecule of latent biological potential. This technical guide delves into the historical context of its discovery, explores the foundational synthetic strategies that likely brought it into existence, and examines its physicochemical properties and evolving applications. While a singular, celebrated moment of "discovery" for this specific compound is not prominently documented in the annals of chemical history, its genesis is intrinsically linked to the pioneering work on pyrimidine synthesis in the late 19th and early 20th centuries.

A Historical Perspective: The Dawn of Pyrimidine Chemistry

The story of this compound begins not with its own synthesis, but with the broader exploration of the pyrimidine ring system. The systematic study of pyrimidines was initiated by Pinner in 1884 through his work on the condensation of ethyl acetoacetate with amidines.[1] This laid the groundwork for what would become a rich field of synthetic chemistry. The parent pyrimidine compound itself was first prepared by Gabriel and Colman in 1900.[1]

The synthesis of pyrimidine-4-carboxylic acid derivatives, such as the subject of this guide, is closely related to the chemistry of orotic acid (6-oxo-1,6-dihydropyrimidine-4-carboxylic acid), a naturally occurring intermediate in the biosynthesis of pyrimidines. The structural similarity between orotic acid and its 2-methyl analog suggests that the early synthetic chemists working on pyrimidine derivatives would have logically explored such substitutions.

The Probable Synthetic Origins: A Tale of Two Reactions

Given the chemical structure of this compound, its initial synthesis most likely emerged from one of two classical and robust methods for pyrimidine ring formation: the Pinner synthesis or a variation of the Biginelli reaction.

The Pinner Synthesis: A Likely Progenitor

The Pinner synthesis, first described in the 1880s, involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[2][3] For the synthesis of this compound, the logical precursors would be acetamidine and a derivative of oxaloacetic acid, such as diethyl oxaloacetate.

Conceptual Pinner Synthesis Workflow:

Caption: Conceptual workflow of the Pinner synthesis for the target molecule.

The causality behind this experimental choice lies in its straightforward approach to constructing the pyrimidine core. The amidine provides the N-C-N fragment, while the β-ketoester supplies the C-C-C backbone. The initial condensation is followed by cyclization and subsequent hydrolysis of the ester group to yield the carboxylic acid. The elegance of the Pinner synthesis is its convergence, allowing for the rapid assembly of the heterocyclic system.

The Biginelli Reaction: An Alternative Classical Route

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea (or a urea derivative) provides access to dihydropyrimidinones.[4][5] While the classical Biginelli reaction typically yields a different substitution pattern, modifications of this reaction using an amidine in place of urea could also lead to the desired product.

Conceptual Biginelli-like Synthesis Workflow:

Caption: Conceptual workflow of a Biginelli-like synthesis for the target molecule.

The trustworthiness of these classical methods is underscored by their century-long application in organic synthesis, providing reliable and predictable pathways to a vast array of pyrimidine derivatives.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | PubChem[6] |

| Molecular Weight | 154.13 g/mol | PubChem[6] |

| CAS Number | 34415-10-6 | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| Synonyms | 2-Methylorotic acid, 2-Methyl-4-carboxy-6-hydroxypyrimidine | PubChem[6] |

| Melting Point | >300 °C (decomposes) | Commercial Suppliers |

| Solubility | Sparingly soluble in water and common organic solvents | General knowledge |

Modern Synthetic Approaches and Applications

While the classical syntheses provide a historical context, modern organic chemistry has introduced more efficient and versatile methods for preparing this compound and its derivatives. These often involve multi-component reactions under milder conditions, sometimes employing microwave irradiation or greener catalysts to improve yields and reduce reaction times.[7]

The primary utility of this compound in contemporary research and development lies in its role as a key intermediate for the synthesis of more complex molecules with potential biological activity. The presence of multiple functional groups—the carboxylic acid, the lactam moiety, and the methyl group—provides several handles for further chemical modification.

Derivatives of this compound have been investigated for a range of pharmacological activities, including their potential as:

-

Anticancer Agents: The pyrimidine scaffold is a common feature in many anticancer drugs, and modifications of this core structure are a constant focus of research.[8]

-

Antiviral and Antimicrobial Agents: The structural similarity to natural nucleobases makes pyrimidine derivatives prime candidates for the development of antiviral and antimicrobial drugs.

-

Enzyme Inhibitors: The ability to mimic natural substrates allows for the design of pyrimidine-based enzyme inhibitors for various therapeutic targets.

Experimental Protocol: A Representative Modern Synthesis

The following is a representative, generalized protocol for a modern laboratory-scale synthesis, drawing upon the principles of the Pinner reaction with contemporary techniques.

Objective: To synthesize this compound.

Materials:

-

Acetamidine hydrochloride

-

Diethyl oxaloacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (concentrated and dilute)

-

Activated carbon

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

-

Addition of Reactants: To the stirred solution, add acetamidine hydrochloride (1.0 equivalent) and stir for 30 minutes at room temperature. Subsequently, add diethyl oxaloacetate (1.0 equivalent) dropwise over 15 minutes.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Hydrolysis and Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add concentrated hydrochloric acid to hydrolyze the ester. Continue to reflux for an additional 2-3 hours.

-

Isolation of the Product: Cool the reaction mixture in an ice bath. The crude product should precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from hot water, treating with activated carbon to remove colored impurities. Filter the hot solution and allow it to cool slowly to obtain pure crystals of this compound.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Self-Validation: The success of this protocol is validated at each step. The formation of the product can be tracked by TLC. The final product's identity is unequivocally confirmed by comparing its spectral data with known values or through detailed structural elucidation. The melting point of the purified compound should be sharp and consistent with reported values.

Conclusion: A Legacy of Synthesis and a Future of Discovery

This compound, while not a compound of household recognition, represents a significant link in the long chain of pyrimidine chemistry. Its historical roots are firmly planted in the foundational synthetic methodologies that opened up the world of heterocyclic chemistry. Today, it continues to serve the scientific community as a valuable building block in the quest for novel therapeutics. The journey of this molecule, from its probable origins in the late 19th or early 20th century to its current applications, is a testament to the enduring power of organic synthesis to create the tools necessary for advancing science and medicine.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- | C6H6N2O3 | CID 135408677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, a structural analog of the pyrimidine precursor orotic acid, presents a compelling starting point for therapeutic innovation. Its chemical architecture suggests a high probability of interaction with key metabolic enzymes. This guide synthesizes the available evidence and provides a scientifically grounded framework for investigating its potential as a modulator of dihydroorotate dehydrogenase (DHODH) and other metabolic targets. We will detail the mechanistic rationale, propose a comprehensive, multi-stage validation workflow, and provide actionable experimental protocols to empower researchers in the exploration of this compound's therapeutic utility in oncology and immunology.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents often begins with compounds that bear structural resemblance to endogenous metabolites, suggesting a likelihood of specific interaction with metabolic enzymes. This compound falls squarely into this category. Its core dihydropyrimidine structure is analogous to key intermediates in the de novo pyrimidine biosynthesis pathway, a process fundamental to cell proliferation and survival.[1][2]

Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[3] The de novo synthesis pathway is therefore a critical and clinically validated target for therapeutic intervention in cancer and autoimmune diseases.[4][5] The central hypothesis of this guide is that this compound acts as a competitive inhibitor of a key enzyme in this pathway, offering a targeted approach to disrupting the proliferation of pathological cells.

Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

2.1. Mechanistic Grounding

Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] It catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the eventual synthesis of uridine monophosphate (UMP).[7][8] Human DHODH is a mitochondrial enzyme that is an attractive drug target for treating diseases characterized by rapid cell proliferation.[4][5] Several DHODH inhibitors, such as Leflunomide and Brequinar, have been developed and clinically utilized for autoimmune disorders and investigated for oncology applications.[3][7][9]

The structural similarity of this compound to the DHODH substrate, dihydroorotate, and its product, orotate, provides a strong rationale for its potential as a competitive inhibitor. By occupying the enzyme's active site, the compound could block the synthesis of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in highly dependent cells.

2.2. Visualization: Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine synthesis pathway and the proposed point of inhibition for this compound.

Caption: The de novo pyrimidine biosynthesis pathway, highlighting DHODH inhibition.

2.3. Experimental Validation Workflow

A tiered approach is essential to validate DHODH as the primary target. This workflow progresses from direct enzyme interaction to cellular effects and finally to on-target confirmation.

Caption: A three-tiered workflow for validating DHODH as the therapeutic target.

Detailed Experimental Protocols

3.1. Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay quantifies the compound's ability to inhibit recombinant human DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[10][11][12]

-

Materials:

-

Recombinant human DHODH (transmembrane domain deleted)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

L-Dihydroorotic acid (DHO), substrate

-

2,6-dichloroindophenol (DCIP), electron acceptor

-

Coenzyme Q10

-

Test Compound: this compound

-

Positive Control: Brequinar or Leflunomide's active metabolite, A77 1726[5]

-

96-well microplate, microplate spectrophotometer

-

-

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound and positive control in DMSO.

-

Assay Setup: In a 96-well plate, add 2 µL of each compound dilution (or DMSO for vehicle control).

-

Enzyme Addition: Add 178 µL of a working solution of recombinant DHODH in Assay Buffer to each well.

-

Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[12]

-

Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the reaction by adding 20 µL of this mix to each well. Final concentrations should be approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10.[10][12]

-

Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.[11]

-

Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration. Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the compound concentration (log scale) and fit the data using a non-linear regression model to determine the IC50 value.

-

3.2. Protocol 2: Cell Proliferation Assay

This protocol assesses the compound's effect on the growth of cancer cell lines known to be sensitive to DHODH inhibition (e.g., acute myeloid leukemia (AML) cell lines like HL-60 or THP-1).[5]

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment (for adherent cells) or stabilization.[10]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells (or 10 µL if using a 10x stock to minimize solvent effects). Include a vehicle control (medium with DMSO, final concentration <0.1%).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

-

Viability Measurement: Add the cell viability reagent (e.g., 10 µL of MTT or WST-1 solution) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[11][13]

-

Data Readout: If using MTT, add solubilization solution (e.g., acid-isopropanol) and read absorbance.[13] If using WST-1/CCK-8, read absorbance directly. Use a microplate reader at the appropriate wavelength.

-

Data Analysis: Normalize the data to the vehicle control. Plot cell viability (%) against compound concentration (log scale) to determine the GI50 (concentration for 50% growth inhibition).

-

3.3. Protocol 3: Uridine Rescue Experiment

This is the critical experiment to confirm that the observed anti-proliferative effect is due to the inhibition of de novo pyrimidine synthesis.[10] If the compound's effect is on-target, the addition of exogenous uridine should bypass the enzymatic block and restore cell proliferation.[15][16]

-

Procedure:

-

Follow the Cell Proliferation Assay protocol (3.2) exactly.

-

Parallel Setup: Prepare an identical, parallel 96-well plate.

-

Uridine Co-treatment: To this parallel plate, add the serial dilutions of the test compound as before, but ensure the medium used for dilution is supplemented with a high concentration of uridine (e.g., 100-200 µM).

-

Incubation and Measurement: Incubate and process both plates (with and without uridine) as described in the proliferation assay.

-

Data Analysis: Compare the GI50 curves from both plates. A significant rightward shift in the GI50 curve in the presence of uridine strongly indicates that the compound's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway.

-

Secondary & Exploratory Targets: Aminotransferases

While DHODH is the primary hypothesized target, the pyrimidine scaffold is versatile. Structurally related compounds have been reported to interact with other metabolic enzymes. For instance, inhibitors of aspartate aminotransferase (AST) , a key enzyme in amino acid metabolism, have been identified.[17][18][19][20] AST plays a crucial role in cellular energy and nitrogen metabolism, and its inhibition has been explored in contexts such as liver disease and cancer.[21]

A secondary investigation into the effect of this compound on AST activity could be warranted if:

-

The compound shows anti-proliferative effects in cell lines known to be less dependent on de novo pyrimidine synthesis.

-

The uridine rescue experiment fails to fully restore cell viability, suggesting additional mechanisms of action.

Validation would involve specific in vitro AST enzyme activity assays followed by cellular metabolomics to quantify changes in related amino acid pools (e.g., aspartate, glutamate).

Conclusion and Future Directions

This guide establishes a clear, evidence-based path for investigating the therapeutic potential of this compound. The primary hypothesis focuses on the inhibition of DHODH, a high-value target in oncology and immunology. The provided experimental workflows and detailed protocols offer a rigorous framework for validating this hypothesis, from biochemical confirmation to cellular on-target engagement. Successful validation through this workflow would position this compound as a promising lead for further medicinal chemistry optimization and preclinical development. Subsequent studies should focus on structure-activity relationship (SAR) analysis to enhance potency and selectivity, as well as structural biology efforts (e.g., co-crystallization with DHODH) to elucidate the precise binding mode and guide future design iterations.

References

- 1. biosynsis.com [biosynsis.com]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. scbt.com [scbt.com]

- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyrimidine Biosynthesis | PPTX [slideshare.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. microbenotes.com [microbenotes.com]

- 9. abmole.com [abmole.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol Online: Cell Proliferation Assay [protocol-online.org]

- 14. atcc.org [atcc.org]

- 15. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyruvate and uridine rescue the metabolic profile of OXPHOS dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. In vivo inhibition of aspartate aminotransferase in mice by L-hydrazinosuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of aspartate aminotransferase by D-hydrazinosuccinate: comparison with L-hydrazinosuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in the field of medicinal chemistry.[1] Its inherent drug-like properties and synthetic tractability have led to the development of a vast array of therapeutic agents with diverse biological activities.[2][3] Among the myriad of pyrimidine-based scaffolds, derivatives of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel treatments for a range of diseases, including cancer, inflammation, and microbial infections.[4][5][6]

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research and development endeavors. The information presented herein is a synthesis of established synthetic methodologies, key structure-activity relationship (SAR) insights, and detailed protocols for biological evaluation, providing a solid foundation for the rational design and development of next-generation therapeutics based on this privileged core.

Synthetic Strategies: Mastering the Biginelli Reaction and its Modifications

The cornerstone of synthesizing the this compound core is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[7][8] This acid-catalyzed reaction offers a straightforward and efficient route to highly functionalized dihydropyrimidinones.[9]

General Synthetic Workflow

The synthesis of the parent compound, this compound, and its derivatives typically follows the workflow illustrated below. The choice of starting materials, particularly the aldehyde and the β-ketoester, allows for the introduction of diverse substituents at various positions of the pyrimidine ring, enabling the exploration of structure-activity relationships.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol describes a general procedure for the synthesis of an ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative, which can be adapted for the synthesis of the core acid and other analogues.[10]

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in methanol.

-

Add a catalytic amount of concentrated HCl to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone derivative.

Note: For the synthesis of the carboxylic acid, the corresponding ester can be subjected to hydrolysis under basic conditions (e.g., using NaOH or KOH) followed by acidification.

Therapeutic Potential and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of dihydropyrimidinone derivatives.[5] One of the key mechanisms of action for some of these compounds is the inhibition of the mitotic kinesin Eg5, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[4]

Structure-Activity Relationship Insights:

-

The nature and substitution pattern of the aromatic ring at the C4 position significantly influence anticancer activity.

-

Modifications at the N1 and N3 positions of the pyrimidine ring can modulate potency and selectivity.

-

Introduction of lipophilic groups can enhance cell permeability and overall efficacy.

| Compound Class | Target Cell Line(s) | Reported Activity (IC50) | Reference |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Human cancer cell lines (A375, C32, DU145, MCF-7/WT) | Varied, with some compounds showing significant growth inhibition | [11] |

| Dihydropyrimidinone-dithiocarbamate hybrids | A549 (lung carcinoma) | Significant induction of apoptosis | [12] |

| 6-Methyl-4-(3-nitro-phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | MCF7, MDA-MB-231, T47D (breast cancer) | Reduced clonogenicity and colony formation | [6] |

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Derivatives of the 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid scaffold have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), microsomal prostaglandin E2 synthase-1 (mPGES-1), and 5-lipoxygenase (5-LOX).[13][14]

Mechanism of Action: Derivatives have been designed as dual inhibitors of mPGES-1 and 5-LOX, leading to a significant reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13] Some derivatives have also shown selective COX-2 inhibition, which is a desirable property for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[14]

Caption: Inhibition of key inflammatory pathways by pyrimidine derivatives.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrimidine derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth with DMSO)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with microorganism and antibiotic) and a negative control (broth with microorganism and DMSO).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-